Cas no 149762-18-5 (4H-1,2,4-Triazole-3-methanol,a,4-dimethyl-)

4H-1,2,4-Triazole-3-methanol,a,4-dimethyl- structure
149762-18-5 structure
Product Name:4H-1,2,4-Triazole-3-methanol,a,4-dimethyl-
CAS No:149762-18-5
MF:C5H9N3O
MW:127.144460439682
CID:100093
PubChem ID:45085253
Update Time:2025-04-18

4H-1,2,4-Triazole-3-methanol,a,4-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • 4H-1,2,4-Triazole-3-methanol,a,4-dimethyl-
    • 4H-1,2,4-Triazole-3-methanol, alpha,4-dimethyl- (9CI)
    • 149762-18-5
    • 1-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol
    • Z1216840902
    • EN300-5156698
    • Inchi: 1S/C5H9N3O/c1-4(9)5-7-6-3-8(5)2/h3-4,9H,1-2H3
    • InChI Key: XUXZADKOOVYNBX-UHFFFAOYSA-N
    • SMILES: OC(C)C1=NN=CN1C

Computed Properties

  • Exact Mass: 127.07467
  • Monoisotopic Mass: 127.074561919g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 98.2
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1
  • Topological Polar Surface Area: 50.9Ų

Experimental Properties

  • PSA: 50.94

4H-1,2,4-Triazole-3-methanol,a,4-dimethyl- Pricemore >>

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Enamine
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